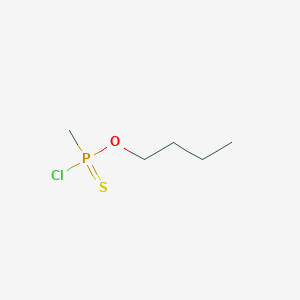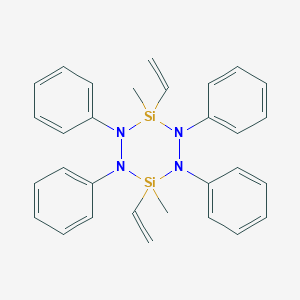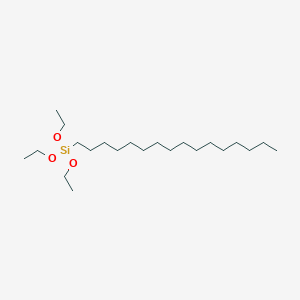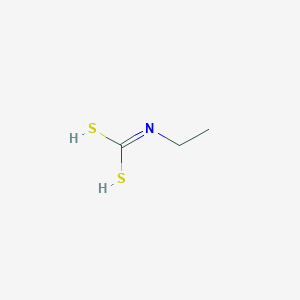
Ethyldithiocarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyldithiocarbamic acid (EDTC) is a chemical compound that belongs to the dithiocarbamate family. It is an important intermediate in the synthesis of various pesticides, fungicides, and herbicides. EDTC is also used as a chelating agent in analytical chemistry and as a reagent in biochemical research.
Wirkmechanismus
Ethyldithiocarbamic acid acts as a chelating agent by binding to metal ions through its sulfur atoms. The resulting metal-Ethyldithiocarbamic acid complex is stable and can be easily separated from other components in the sample. The mechanism of action of Ethyldithiocarbamic acid in biochemical and physiological systems is not fully understood, but it is believed to involve the inhibition of metal-dependent enzymes and the disruption of metal ion homeostasis.
Biochemische Und Physiologische Effekte
Ethyldithiocarbamic acid has been shown to have a variety of biochemical and physiological effects in different systems. In plants, Ethyldithiocarbamic acid has been used as a herbicide and fungicide, where it inhibits the activity of metal-dependent enzymes and disrupts metal ion homeostasis. In animals, Ethyldithiocarbamic acid has been shown to have neurotoxic effects, where it inhibits the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. Ethyldithiocarbamic acid has also been shown to have immunomodulatory effects, where it modulates the activity of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyldithiocarbamic acid has several advantages as a chelating agent in lab experiments. It forms stable complexes with metal ions, which can be easily separated from other components in the sample. Ethyldithiocarbamic acid is also relatively inexpensive and easy to synthesize. However, Ethyldithiocarbamic acid has some limitations, such as its potential toxicity and the possibility of interfering with other components in the sample. It is important to use appropriate controls and to carefully interpret the results when using Ethyldithiocarbamic acid in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on Ethyldithiocarbamic acid. One direction is to explore the potential applications of Ethyldithiocarbamic acid in catalysis, drug design, and material science. Another direction is to investigate the mechanism of action of Ethyldithiocarbamic acid in biochemical and physiological systems, and to develop new methods for its detection and quantification. Finally, it is important to evaluate the potential risks and benefits of using Ethyldithiocarbamic acid in different applications, and to develop appropriate safety guidelines for its use.
Synthesemethoden
Ethyldithiocarbamic acid can be synthesized by reacting ethylamine with carbon disulfide, followed by acidification with hydrochloric acid. The resulting product is then purified by recrystallization. The chemical equation for the synthesis of Ethyldithiocarbamic acid is as follows:
C2H5NH2 + CS2 + HCl → C2H5NCS2H + H2O + Cl-
Wissenschaftliche Forschungsanwendungen
Ethyldithiocarbamic acid has been widely used in scientific research as a chelating agent for metal ions. It forms stable complexes with metal ions such as copper, zinc, and iron, which can be used for the determination of metal ions in biological and environmental samples. Ethyldithiocarbamic acid has also been used as a reagent for the synthesis of metal complexes, which have potential applications in catalysis, drug design, and material science.
Eigenschaften
CAS-Nummer |
18879-98-6 |
|---|---|
Produktname |
Ethyldithiocarbamic acid |
Molekularformel |
C3H7NS2 |
Molekulargewicht |
121.23 g/mol |
IUPAC-Name |
ethylcarbamodithioic acid |
InChI |
InChI=1S/C3H7NS2/c1-2-4-3(5)6/h2H2,1H3,(H2,4,5,6) |
InChI-Schlüssel |
MIHRVCSSMAGKNH-UHFFFAOYSA-N |
Isomerische SMILES |
CCN=C(S)S |
SMILES |
CCNC(=S)S |
Kanonische SMILES |
CCN=C(S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



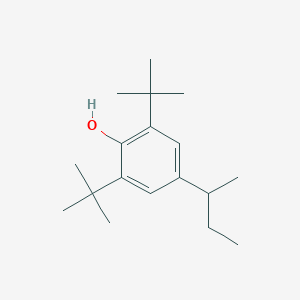

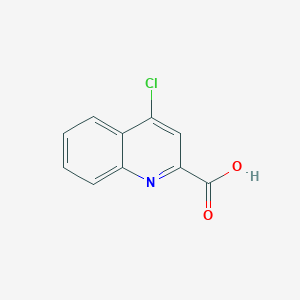
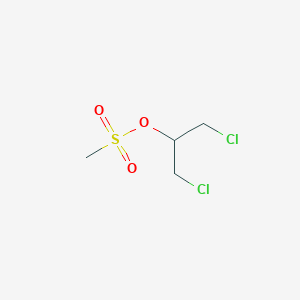
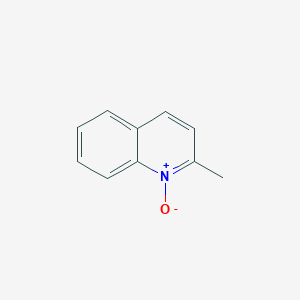

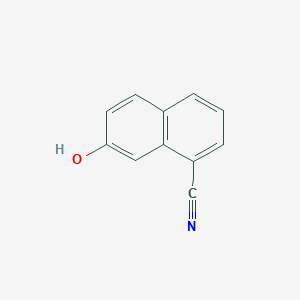
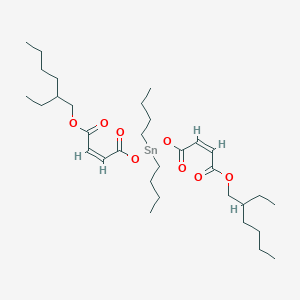
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)

